4-[(2-aminopropyl)carbamoyl]butanoic acid
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Overview
Description
4-[(2-aminopropyl)carbamoyl]butanoic acid is an organic compound with the molecular formula C8H16N2O3 This compound features a butanoic acid backbone with a 2-aminopropylcarbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-aminopropyl)carbamoyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with butanoic acid and 2-aminopropylamine.
Formation of Amide Bond: The carboxyl group of butanoic acid reacts with the amine group of 2-aminopropylamine to form an amide bond. This reaction is usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-aminopropyl)carbamoyl]butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reactions: Conditions for substitution reactions vary depending on the desired product but often involve catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-[(2-aminopropyl)carbamoyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(2-aminopropyl)carbamoyl]butanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as metabolism, signaling, and gene expression.
Comparison with Similar Compounds
4-aminobutanoic acid: Similar in structure but lacks the 2-aminopropylcarbamoyl group.
N-(2-aminoethyl)butanoic acid: Similar but with an aminoethyl group instead of aminopropylcarbamoyl.
4-(2-aminoethyl)carbamoylbutanoic acid: Another related compound with slight structural differences.
Uniqueness: 4-[(2-aminopropyl)carbamoyl]butanoic acid is unique due to its specific substituent, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
1862622-93-2 |
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Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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